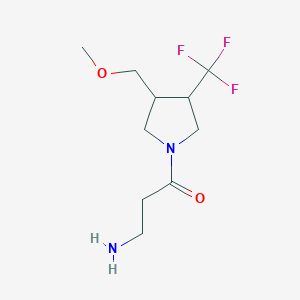

4-Chloro-6-(4-methoxyphenethyl)pyrimidine

Overview

Description

Synthesis Analysis

A novel curcumin analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine (compound 7), was synthesized by a three-step reaction . The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine (6) was the most efficient step, resulting in a total yield of 72% .Scientific Research Applications

Structural and Spectroscopic Studies

- Pyrimidine derivatives, including variations similar to 4-Chloro-6-(4-methoxyphenethyl)pyrimidine, have been extensively studied for their unique structural properties. For example, research on the cation tautomerism, twinning, and disorder in pyrimidine salts highlights the importance of molecular recognition processes involving hydrogen bonding, which is critical for the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

Hydrogen-Bonded Sheet Formation

- Isostructural and isomorphous properties were observed in compounds featuring 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, demonstrating how N-H...N and N-H...O hydrogen bonds link molecules into sheets. This observation is crucial for understanding the molecular and crystal structures of such compounds and their analogs (Trilleras et al., 2009).

Spectrophotometric Determination

- Spectrophotometric studies involving proton transfer complexes between pyrimidine derivatives and dichloro-nitrophenol in acetonitrile underline the potential of these compounds in analytical chemistry, particularly in the determination of pyrimidine concentrations in solutions (Habeeb et al., 2009).

Antiviral Activity

- The antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against various DNA and retroviruses has been investigated, highlighting the potential of pyrimidine derivatives in the development of new antiretroviral drugs (Hocková et al., 2003).

Synthesis and Chemical Transformation

- Research on the synthesis of new intermediate compounds of pyrimidine, such as 2,4-dichloro-5-methoxy-pyrimidine, provides insight into the chemical transformations and synthesis routes that can be applied to produce derivatives of 4-Chloro-6-(4-methoxyphenethyl)pyrimidine for various scientific and pharmaceutical applications (Liu Guo-ji, 2009).

Non-Covalent Interaction Studies

- Investigations based on non-covalent interactions in pyrimidine derivatives have been conducted to understand the intramolecular and intermolecular interactions, including hydrogen bonding and van der Waals forces. These studies are essential for the design of molecules with desired physical and chemical properties (Zhang et al., 2018).

properties

IUPAC Name |

4-chloro-6-[2-(4-methoxyphenyl)ethyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQYEBRVODIDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-methoxyphenethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481360.png)

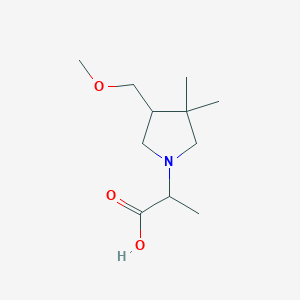

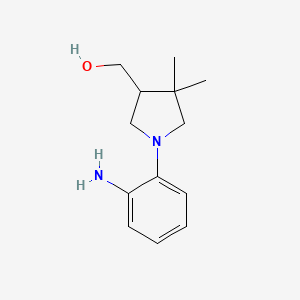

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid](/img/structure/B1481361.png)

![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)

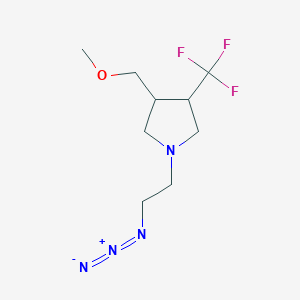

![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)

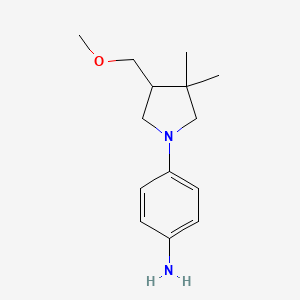

![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)